molecular formula C11H13ClF3N B1433108 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride CAS No. 1394042-04-6

2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride

Cat. No.: B1433108
CAS No.: 1394042-04-6
M. Wt: 251.67 g/mol
InChI Key: KVAUIAKJOOVQBA-UHFFFAOYSA-N
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Description

2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride is an organic compound with the molecular formula C₁₁H₁₃ClF₃N. It is a white crystalline solid known for its applications in various scientific fields. The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropan-1-amine moiety. This unique structure imparts distinct chemical and physical properties to the compound.

Preparation Methods

The synthesis of 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride involves several key steps. The industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and triggering specific biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride include:

The uniqueness of this compound lies in its cyclopropan-1-amine structure, which imparts distinct chemical properties and potential biological activities.

Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-7(2-4-9)5-8-6-10(8)15;/h1-4,8,10H,5-6,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAUIAKJOOVQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)CC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride
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2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride
Reactant of Route 3
2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride
Reactant of Route 4
2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride
Reactant of Route 5
2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride
Reactant of Route 6
2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride

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